REACTION_CXSMILES
|
CS([O:5][CH:6]1[CH2:9][N:8]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7]1)(=O)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:29][C:30]1[CH:35]=[C:34]([F:36])[CH:33]=[CH:32][C:31]=1O>C(#N)C>[Cl:29][C:30]1[CH:35]=[C:34]([F:36])[CH:33]=[CH:32][C:31]=1[O:5][CH:6]1[CH2:9][N:8]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7]1 |f:1.2.3|
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Name
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|
Quantity
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363.8 g
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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330 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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140 g
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Type
|
reactant
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Smiles
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ClC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
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2.5 L
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4.5 hours
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Duration
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4.5 h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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CONCENTRATION
|
Details
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was then concentrated in vacuo
|
Type
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CUSTOM
|
Details
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the residue was partitioned between ethyl acetate (1 L) and water (500 mL)
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo
|
Type
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CUSTOM
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Details
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the residue was triturated with ethyl acetate/pentane/dichloromethane, 90:10:1
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Name
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|
Type
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product
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Smiles
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ClC1=C(OC2CN(C2)C(C2=CC=CC=C2)C2=CC=CC=C2)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |